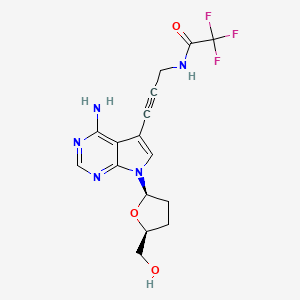

7-TFA-ap-7-Deaza-ddA

Übersicht

Beschreibung

This compound is primarily used in the synthesis of thiotriphosphate nucleotide dye terminators, which are essential in DNA sequencing reactions . The compound’s unique structure allows it to be incorporated into nucleic acids, making it a valuable tool in molecular biology and genetic research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-TFA-ap-7-Deaza-ddA involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced at the 7-position of the nucleoside through a nucleophilic substitution reaction.

Deprotection: The protecting groups are removed to yield the final product, this compound.

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include:

Batch vs. Continuous Production: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.

Purification: High-performance liquid chromatography (HPLC) and other purification techniques are employed to achieve the desired purity levels.

Quality Control: Rigorous quality control measures are in place to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

7-TFA-ap-7-Deaza-ddA undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Cycloaddition Reactions: The alkyne group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve organic solvents and controlled temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

Cycloaddition Reactions: Copper catalysts and azide-containing compounds are used in CuAAC reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions result in triazole-linked compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Name : 7-TFA-ap-7-Deaza-ddA

- CAS Number : 114748-71-9

- Molecular Weight : 316.30 g/mol

The compound is characterized by the substitution of a nitrogen atom in the adenine base with a carbon atom, which enhances its stability and modifies its interaction with biological systems.

Scientific Research Applications

- Nucleotide Synthesis

- Molecular Biology

- Drug Development

- Diagnostic Applications

Case Study 1: Thiotriphosphate Nucleotide Dye Terminators

In a study published by MedChemExpress, researchers demonstrated that this compound could be effectively used to synthesize thiotriphosphate nucleotide dye terminators. These terminators are crucial for high-throughput sequencing applications, allowing for accurate reading of DNA sequences with minimal errors .

Case Study 2: Antiviral Activity

Another research project investigated the antiviral properties of modified nucleotides derived from this compound. The study found that these derivatives exhibited significant inhibitory effects on viral replication in vitro, suggesting their potential as therapeutic agents against viral infections .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Nucleotide Synthesis | Precursor for thiotriphosphate nucleotide dye terminators | Enhances sequencing accuracy |

| Molecular Biology | Improves polymerase enzyme activity | Increases fidelity in DNA amplification |

| Drug Development | Potential use in antiviral and anticancer therapies | Promising results in preclinical studies |

| Diagnostic Applications | Enhances specificity in nucleic acid-based tests | Improved signal detection |

Wirkmechanismus

The mechanism of action of 7-TFA-ap-7-Deaza-ddA involves its incorporation into nucleic acids. The compound mimics natural nucleotides, allowing it to be incorporated into DNA or RNA strands during synthesis. This incorporation can terminate the elongation of the nucleic acid chain, making it useful in sequencing and other applications. The trifluoroacetyl group at the 7-position enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Deaza-2’,3’-dideoxyadenosine: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.

7-Deaza-adenosine: Contains a similar deaza modification but retains the ribose moiety, affecting its incorporation into nucleic acids.

2’,3’-Dideoxyadenosine: Lacks the deaza modification, resulting in different chemical and biological properties

Uniqueness

7-TFA-ap-7-Deaza-ddA is unique due to the presence of both the trifluoroacetyl group and the deaza modification. This combination enhances its stability, reactivity, and utility in various scientific applications. The compound’s ability to participate in CuAAC reactions further distinguishes it from other similar nucleoside analogs .

Biologische Aktivität

7-TFA-ap-7-Deaza-ddA (CAS No. 114748-71-9) is a modified nucleotide derivative that has garnered attention for its potential applications in molecular biology and therapeutic development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄₁H₂₃₆N₄₆O₃₉S₆ |

| Molecular Weight | 3394.07 g/mol |

| CAS Number | 114748-71-9 |

This compound functions primarily as a nucleotide analog, which can interfere with nucleic acid synthesis and function. Its structure allows it to mimic natural nucleotides, thereby being incorporated into RNA or DNA strands during synthesis. The key mechanisms include:

- Inhibition of Polymerases : It competes with natural nucleotides for incorporation into nucleic acid chains, potentially leading to premature termination of RNA or DNA synthesis.

- Alteration of Base Pairing : The presence of the 7-deaza modification can affect hydrogen bonding patterns, influencing the stability and structure of nucleic acid duplexes.

- Increased Stability : Modifications such as TFA (trifluoroacetic acid) enhance the stability of oligonucleotides against enzymatic degradation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antiviral Activity : Studies indicate that this compound can inhibit the replication of certain viruses by disrupting viral RNA synthesis pathways.

- Antitumor Effects : Preliminary data suggest that it may induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Enhanced Binding Affinity : Its modifications may enhance binding affinity to specific targets in nucleic acid research applications.

Case Studies

-

Antiviral Efficacy :

- A study evaluated the antiviral properties of this compound against influenza virus. Results showed a significant reduction in viral titers in treated cells compared to controls, indicating its potential as an antiviral agent.

-

Cancer Research :

- In a series of experiments involving various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to induction of apoptosis as evidenced by increased caspase activity.

-

Nucleic Acid Synthesis :

- The compound has been utilized in the synthesis of modified oligonucleotides for use in antisense therapy and gene editing technologies. Its incorporation into oligonucleotides resulted in enhanced stability and efficacy in cellular uptake studies.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Selectivity for Target Pathways : The compound exhibits selectivity towards certain cellular pathways involved in nucleic acid metabolism, making it a valuable tool for targeted therapeutic applications.

- Synergistic Effects : When used in combination with other chemotherapeutics, this compound demonstrated synergistic effects, enhancing overall treatment efficacy.

Eigenschaften

IUPAC Name |

N-[3-[4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O3/c17-16(18,19)15(26)21-5-1-2-9-6-24(11-4-3-10(7-25)27-11)14-12(9)13(20)22-8-23-14/h6,8,10-11,25H,3-5,7H2,(H,21,26)(H2,20,22,23)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCPWCITSUNMX-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101550 | |

| Record name | N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114748-71-9 | |

| Record name | N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114748-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.